tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate
Description
tert-Butyl N-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a piperidin-2-yl group and a 2,2-difluoroethyl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling its use in multi-step synthetic pathways, particularly in pharmaceutical intermediates. This compound is structurally characterized by its difluoro substitution, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs. The compound’s molecular formula is C₁₂H₂₁F₂N₂O₂, with a molecular weight of 263.31 g/mol, distinguishing it from simpler carbamates by its fluorine content and piperidine ring.
Properties
Molecular Formula |
C12H22F2N2O2 |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoro-2-piperidin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-8-12(13,14)9-6-4-5-7-15-9/h9,15H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
SRKWDEUVNQIGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCN1)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2,2-difluoroethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs .
Chemical Reactions Analysis
tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
A. Substituent Effects on Physicochemical Properties
- Fluorine Substitution: The target compound’s 2,2-difluoroethyl group increases electronegativity and lipophilicity compared to non-fluorinated analogs like tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate. Fluorine’s electron-withdrawing nature may reduce basicity of the piperidine nitrogen, altering solubility and bioavailability .
- Halogenated Derivatives : Compounds like tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate and tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate exhibit halogen-driven reactivity (e.g., participation in cross-coupling reactions), whereas the target compound’s fluorine atoms primarily influence stability and metabolic resistance.
Biological Activity
tert-butyl N-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of fluorine atoms in its structure is believed to enhance its biological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: . Its molecular weight is approximately 250.32 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group is known to influence the binding affinity and selectivity of compounds towards specific targets, potentially enhancing their pharmacological effects.
Anticancer Properties
Research indicates that compounds containing piperidine rings often exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the modulation of protein interactions associated with cancer cell metabolism and apoptosis.
Neuropharmacological Effects
The piperidine moiety in the structure suggests potential neuropharmacological activity. Compounds with similar structures have been reported to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to anxiolytic or antidepressant effects.
Study 1: In Vitro Anticancer Activity
In a study investigating the anticancer effects of similar carbamate derivatives, researchers found that certain compounds inhibited cancer cell lines with IC50 values in the low micromolar range. For example, a related piperidine derivative showed significant cytotoxicity against breast cancer cells (MCF-7), highlighting the potential of tert-butyl N-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HeLa | 8.5 |
| tert-butyl N-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate | TBD | TBD |
Study 2: Neuropharmacological Screening
In another study focusing on neuropharmacological activity, researchers screened various piperidine derivatives for their ability to modulate serotonin receptor activity. The results indicated that modifications in the piperidine structure significantly affected receptor binding affinities.
| Compound | Receptor Target | Binding Affinity (nM) |
|---|---|---|
| Compound C | 5-HT1A | 50 |
| Compound D | D2 | 200 |
| tert-butyl N-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
